

The Enzymatic Conversion of Remdesivir to GS-704277: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Remdesivir (RDV), marketed as Veklury®, is a single-diastereomer monophosphoramidate prodrug of an adenosine analogue. As the first antiviral drug approved by the FDA for the treatment of COVID-19, its efficacy is contingent upon its intracellular conversion to the active nucleoside triphosphate form, GS-443902. The initial and rate-determining step in this critical bioactivation pathway is the enzymatic hydrolysis of remdesivir to its alanine metabolite, **GS-704277**. This technical guide provides an in-depth examination of this conversion, detailing the key enzymes involved, their catalytic efficiencies, and comprehensive experimental protocols for studying this reaction.

The Bioactivation Pathway of Remdesivir

Remdesivir is designed as a prodrug to efficiently penetrate host cells. Once intracellular, it undergoes a multi-step metabolic activation to form the pharmacologically active nucleoside triphosphate (NTP) analog, GS-443902, which functions as a potent inhibitor of viral RNA-dependent RNA polymerases.[1][2][3]

The first crucial step is the hydrolysis of the ester bond in remdesivir, cleaving it into the intermediate alanine metabolite **GS-704277**.[4][5] This conversion is predominantly catalyzed by host cell esterases. Subsequently, the phosphoramidate bond of **GS-704277** is cleaved by the enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to yield the nucleoside



monophosphate (NMP), GS-441524-MP.[3] This monophosphate is then sequentially phosphorylated by cellular kinases to the diphosphate (NDP) and finally to the active triphosphate (NTP) metabolite, GS-443902.[3]

Key Enzymes in the Conversion of Remdesivir to GS-704277

The hydrolysis of remdesivir to **GS-704277** is mediated primarily by two enzymes, with a minor contribution from cytochrome P450 enzymes.

- Carboxylesterase 1 (CES1): CES1, a serine esterase highly expressed in the human liver, is
 the principal enzyme responsible for remdesivir hydrolysis.[4][6][7][8] It accounts for
 approximately 80% of the metabolic activation of the prodrug.[8] Genetic variants of CES1,
 such as the G143E polymorphism, have been shown to significantly reduce the hydrolytic
 activity, potentially impacting the drug's efficacy in certain individuals.[2][4]
- Cathepsin A (CatA): This lysosomal serine carboxypeptidase also catalyzes the hydrolysis of remdesivir.[3] While its contribution is less than that of CES1, accounting for about 10% of the conversion, it plays a significant role, particularly in tissues like peripheral blood mononuclear cells (PBMCs).[8]
- Cytochrome P450 3A4 (CYP3A4): In vitro studies indicate a minor metabolic role for CYP3A4, contributing to approximately 10% of remdesivir's metabolism.[8]

Quantitative Analysis of Enzymatic Conversion

The efficiency of the enzymatic conversion of remdesivir to **GS-704277** has been characterized through biochemical assays. The kinetic parameters for the primary enzymes are summarized below, providing a basis for comparison of their catalytic activity.



Enzyme	Source	Km (μM)	Vmax (nmol/min/ mg protein)	Intrinsic Clearance (CLint) (Vmax/Km)	Reference
CES1 (Wild- Type)	Human S9 Fractions	14.19	2.34	0.165 μL/min/mg	[4]
CES1 (G143E Variant)	Human S9 Fractions	15.01	0.35	0.023 μL/min/mg (14% of Wild- Type)	[4]
Cathepsin A	Recombinant Human	Not Reported	74 ± 32	Not Reported	[3]

Detailed Experimental Protocols

This section provides detailed methodologies for the in vitro study of remdesivir hydrolysis and the quantification of the reaction products.

Protocol for In Vitro Remdesivir Hydrolysis Assay

This protocol is designed to measure the rate of remdesivir conversion to **GS-704277** using human liver subcellular fractions.

- 1. Materials and Reagents:
- Remdesivir (RDV) and GS-704277 analytical standards
- Human Liver S9 Fractions or Microsomes (pooled or from individual donors)
- Potassium Phosphate Buffer (0.1 M, pH 7.4)
- NADPH Regeneration System (for microsomal studies assessing CYP involvement)
- Acetonitrile (ACN), HPLC grade
- Formic Acid (FA)



- Internal Standard (IS) for LC-MS/MS (e.g., isotopically labeled remdesivir or tenofovir)[7]
- 2. Preparation of Solutions:
- RDV Stock Solution: Prepare a 20 mM stock solution of remdesivir in DMSO.
- Working Solutions: Serially dilute the RDV stock solution in phosphate buffer to achieve final assay concentrations (e.g., ranging from 7.8 to 125 μM for kinetic studies).[4]
- Quenching Solution: Prepare cold acetonitrile containing 0.1% formic acid and the internal standard at a fixed concentration.
- 3. Incubation Procedure:
- Pre-warm the S9 or microsomal fractions (final protein concentration typically 0.1-0.5 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.[7][9]
- Initiate the reaction by adding the remdesivir working solution to the enzyme mixture.
- Incubate at 37°C in a shaking water bath. For time-course experiments, collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[9]
- Terminate the reaction by adding a volume (e.g., 2-3x) of cold quenching solution to the aliquot. This stops the enzymatic activity and precipitates proteins.[7]
- Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated protein.[7][9]
- Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Protocol for Quantification of Remdesivir and GS-704277 by LC-MS/MS

This protocol outlines a robust method for the simultaneous quantification of the substrate (RDV) and its metabolite (**GS-704277**). The use of formic acid in sample preparation is critical to prevent the ex vivo degradation of remdesivir.



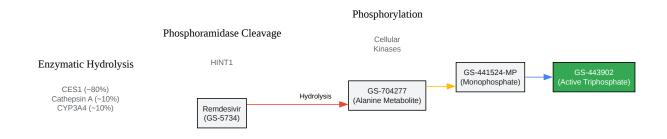
- 1. LC-MS/MS System:
- A UHPLC system coupled to a triple quadrupole mass spectrometer.
- 2. Chromatographic Conditions:
- Column: Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm) or equivalent C18 column.[6][10]
- Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid (or similar acidic modifier).[10]
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[10]
- Flow Rate: 0.4 0.5 mL/min.
- Gradient: A suitable gradient to separate RDV, GS-704277, and the internal standard (run time typically 3-5 minutes).[6][10]
- Injection Volume: 2-10 μL.
- 3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Example):
 - Remdesivir (RDV): m/z 603.2 → 200.1[7]
 - GS-704277: (Specific transition to be optimized)
 - Internal Standard: (Specific transition for the chosen IS)
- Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
- 4. Data Analysis:



- Construct calibration curves for both RDV and GS-704277 using the peak area ratios of the analyte to the internal standard.
- Calibration ranges are typically 4–4000 ng/mL for RDV and 2–2000 ng/mL for GS-704277.[6]
 [7][10]
- Calculate the concentration of RDV remaining and GS-704277 formed in the unknown samples from the regression of the calibration curve.
- The rate of hydrolysis is determined by plotting the concentration of the metabolite formed against time. For kinetic analysis, plot the initial reaction rates against substrate concentrations and fit to the Michaelis-Menten equation to determine Km and Vmax.

Visualized Pathways and Workflows

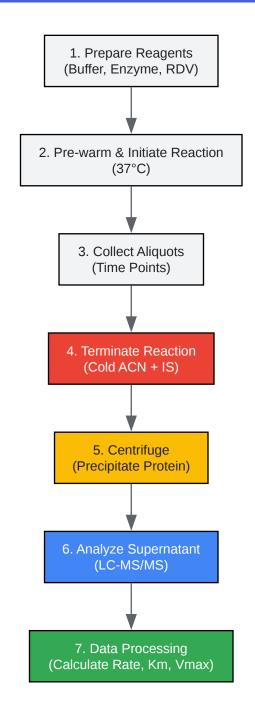
The following diagrams illustrate the key metabolic pathway and a general experimental workflow for studying the enzymatic conversion.



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Caption: Metabolic activation pathway of Remdesivir to its active triphosphate form.





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Caption: General experimental workflow for an in vitro Remdesivir hydrolysis assay.

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